N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S3/c20-16-10-14(17(21)29-16)15-11-28-19(22-15)23-18(25)12-4-6-13(7-5-12)30(26,27)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXHRVJUMSSCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H16Cl2N2O4S3 |
| Molecular Weight | 491.4 g/mol |
| CAS Number | 941967-72-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert effects by binding to specific enzymes or receptors, which modulates their activity and leads to changes in cellular processes such as signal transduction and metabolic pathways.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives of thiazole and piperidine have shown effectiveness against several bacterial strains:
- Moderate to Strong Activity : Salmonella typhi, Bacillus subtilis
- Weak to Moderate Activity : Other tested strains
A study reported that certain derivatives demonstrated IC50 values significantly lower than standard antibiotics, indicating strong antibacterial potential .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, AChE inhibitors can be beneficial in treating neurodegenerative diseases.
- Urease : The compound exhibited strong inhibitory activity against urease, with some derivatives showing IC50 values in the low micromolar range, suggesting potential applications in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds related to this compound:
- Study on Antibacterial Properties : A series of synthesized compounds were tested against various bacterial strains, showing that modifications in the structure led to enhanced antibacterial efficacy. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM .
- Enzyme Inhibition Studies : The same series of compounds were evaluated for their ability to inhibit AChE and urease. The results indicated that specific structural features contributed significantly to their inhibitory potency, making them promising candidates for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs, as identified in the literature, differ primarily in:
Aromatic substituents on the thiazole ring (e.g., phenyl, pyridinyl, or substituted thiophenyl groups).
Sulfonamide modifications (e.g., piperidinyl, morpholinyl, or dimethylamino groups).
Table 1: Key Structural and Functional Differences
Key Observations:
- Aromatic Substituents: Electron-deficient groups (e.g., dichlorothiophene, bromophenyl) improve metabolic stability and enhance interactions with hydrophobic binding pockets. The 2,5-dichlorothiophene in the target compound may offer superior halogen bonding compared to methyl or bromo groups in analogs like 2D216 or 2D291 .
- Sulfonamide Modifications: Piperidin-1-ylsulfonyl (target compound and 2D216/2D291) balances lipophilicity and solubility. Substitution with a 4-propylpiperidinyl group (2E151) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility . Morpholinomethyl (4d) introduces a polar oxygen atom, likely improving solubility but reducing CNS penetration compared to piperidine derivatives .
Q & A
Q. What are the recommended synthetic routes for N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?
The compound is synthesized via multi-step organic reactions, typically starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of 2,5-dichlorothiophene-3-carboxaldehyde with thiourea derivatives under acidic conditions .
- Sulfonylation : Introduction of the piperidin-1-ylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) .
- Amide coupling : Final benzamide formation via EDC/HOBt-mediated coupling of the thiazole intermediate with 4-(piperidin-1-ylsulfonyl)benzoic acid . Reaction progress is monitored via TLC and HPLC, with purification by column chromatography .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : - and -NMR confirm the connectivity of the thiazole, dichlorothiophene, and sulfonamide groups. Aromatic protons and sulfonyl groups exhibit distinct shifts (e.g., sulfonyl : ~110-120 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles between the thiazole and benzamide moieties .
Q. What preliminary biological screening assays are suitable for this compound?
- Kinase inhibition assays : Test against tyrosine kinase or serine/threonine kinase panels due to structural similarity to known kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and stability : Assess in PBS and DMSO via HPLC-UV to guide in vitro dosing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Solvent selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis of sulfonyl chloride .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions .
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine amine . Yields >75% are achievable with rigorous exclusion of moisture .
Q. What computational methods predict target binding affinity for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). The dichlorothiophene moiety often occupies hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key hydrogen bonds include sulfonyl oxygen with lysine residues .
- QSAR modeling : Correlate substituent effects (e.g., Cl position on thiophene) with IC data from analogous compounds .
Q. How do structural modifications impact biological activity?
- Thiophene substitution : Replacing 2,5-dichloro with 3,4-dichloro reduces steric hindrance, improving binding to ATP pockets in kinases .
- Sulfonamide variation : Piperidinylsulfonyl groups enhance solubility compared to aryl sulfonamides, but may reduce membrane permeability .
- Benzamide replacement : Switching to naphthamide increases π-π stacking but may introduce toxicity .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Mechanistic studies : Perform Western blotting to verify target inhibition (e.g., phosphorylated EGFR levels) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .
- Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out false negatives due to rapid clearance .
Methodological Considerations
Q. What analytical techniques validate purity for in vivo studies?
- HPLC-DAD/ELSD : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values within ±0.4% .
- Residual solvent testing : GC-MS to ensure DMF or THF levels <500 ppm (ICH guidelines) .
Q. How to design SAR studies for analogs of this compound?
- Scaffold diversification : Synthesize derivatives with substituted thiophenes (e.g., methyl, nitro) and alternate sulfonamides (e.g., morpholinyl) .
- Pharmacophore mapping : Identify critical groups (e.g., dichlorothiophene for hydrophobic interactions) via 3D-QSAR .
- In silico screening : Use ZINC15 or Enamine libraries to prioritize analogs with improved LogP and polar surface area .
Q. What strategies mitigate synthetic challenges in scale-up?
- Flow chemistry : Continuous synthesis of the thiazole intermediate reduces reaction time and improves reproducibility .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in amide coupling .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction endpoints and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
